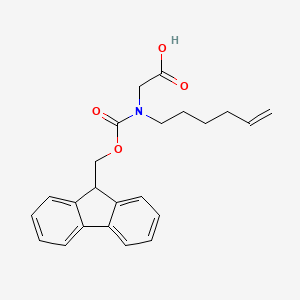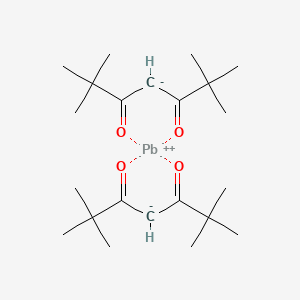
Lead(2+);2,2,6,6-tetramethylheptane-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead(2+);2,2,6,6-tetramethylheptane-3,5-dione is a coordination compound formed by the interaction of lead ions with 2,2,6,6-tetramethylheptane-3,5-dione
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lead(2+);2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of lead salts, such as lead(II) acetate, with 2,2,6,6-tetramethylheptane-3,5-dione in an appropriate solvent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction can be represented as:
[ \text{Pb(CH}_3\text{COO)}_2 + \text{2,2,6,6-tetramethylheptane-3,5-dione} \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar lead salts and 2,2,6,6-tetramethylheptane-3,5-dione. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lead(2+);2,2,6,6-tetramethylheptane-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the lead ion to a lower oxidation state.
Substitution: The ligand (2,2,6,6-tetramethylheptane-3,5-dione) can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions may involve reagents like ammonia or other chelating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while reduction could produce lead metal or lower oxidation state lead compounds.
Applications De Recherche Scientifique
Lead(2+);2,2,6,6-tetramethylheptane-3,5-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other lead-containing compounds and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism by which Lead(2+);2,2,6,6-tetramethylheptane-3,5-dione exerts its effects involves the coordination of the lead ion with the ligand. This coordination can influence the reactivity and stability of the compound, affecting its interactions with other molecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lead(2+);acetylacetonate: Another lead coordination compound with similar properties but different ligand.
Lead(2+);2,4-pentanedione: Similar coordination compound with a different diketone ligand.
Lead(2+);2,2,6,6-tetramethyl-3,5-heptanedione: A closely related compound with slight variations in the ligand structure.
Uniqueness
Lead(2+);2,2,6,6-tetramethylheptane-3,5-dione is unique due to the specific steric and electronic properties imparted by the 2,2,6,6-tetramethylheptane-3,5-dione ligand
Propriétés
Formule moléculaire |
C22H38O4Pb |
|---|---|
Poids moléculaire |
574 g/mol |
Nom IUPAC |
lead(2+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/2C11H19O2.Pb/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H,1-6H3;/q2*-1;+2 |
Clé InChI |
QZJYCHAISVLQKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15204783.png)
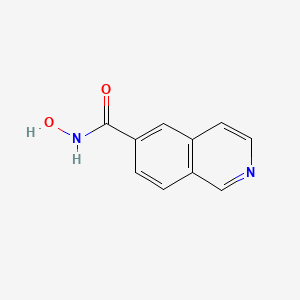
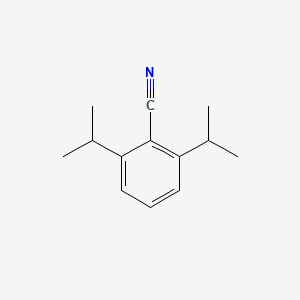
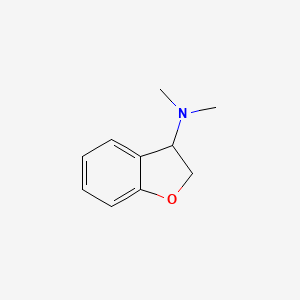
![8-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15204811.png)

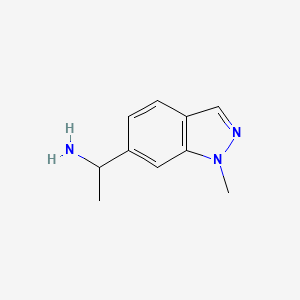
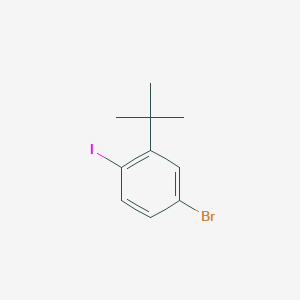
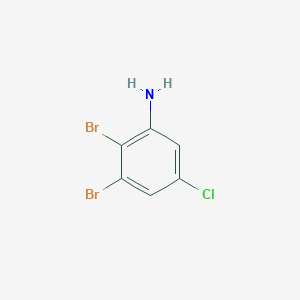
![2-(Difluoromethoxy)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B15204835.png)
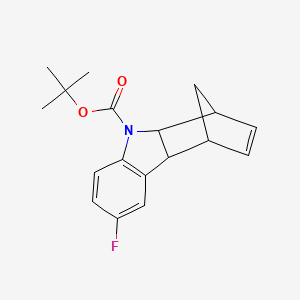
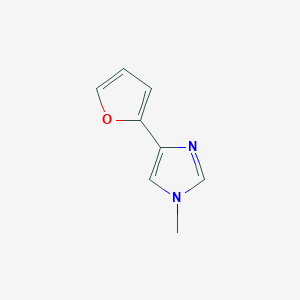
![[[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15204861.png)
